molecular formula C23H20N4O3 B11267654 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

カタログ番号: B11267654
分子量: 400.4 g/mol
InChIキー: PWDBYKKHJGTOHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrido[3,2-d]pyrimidine core substituted at position 3 with a phenethyl group and at position 1 with an N-phenylacetamide moiety. Its molecular formula is C₂₅H₂₂N₄O₃, with a molecular weight of 426.47 g/mol. The structure combines a bicyclic heteroaromatic system with polar acetamide and lipophilic phenethyl groups, suggesting dual solubility properties. Its synthesis likely involves alkylation of a pyrido[3,2-d]pyrimidine precursor with chloroacetamide derivatives under basic conditions, as inferred from analogous protocols in and .

特性

分子式

C23H20N4O3

分子量

400.4 g/mol

IUPAC名

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H20N4O3/c28-20(25-18-10-5-2-6-11-18)16-27-19-12-7-14-24-21(19)22(29)26(23(27)30)15-13-17-8-3-1-4-9-17/h1-12,14H,13,15-16H2,(H,25,28)

InChIキー

PWDBYKKHJGTOHT-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide typically involves multi-step reactions. One common method is the Biginelli reaction, which is a one-pot three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction can be optimized using various catalysts such as Lewis acids, Brønsted acids, and task-specific ionic liquids .

Industrial Production Methods

For industrial production, microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between 2-amino-nicotinonitriles and carbonyl compounds in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in an aqueous medium . This green chemistry approach is advantageous due to its reduced reaction time and environmental impact.

化学反応の分析

反応の種類

2-(2,4-ジオキソ-3-フェネチル-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)-N-フェニルアセトアミドは、以下を含むさまざまな化学反応を起こします。

    酸化: この化合物は、対応するオキソ誘導体に酸化することができます。

    還元: 還元反応により、ジヒドロ誘導体を得ることができます。

    置換: 求核置換反応により、分子に異なる官能基を導入することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの求核剤があります。 反応条件は、通常、制御された温度と、エタノールまたはジメチルホルムアミドなどの溶媒の使用を伴います .

主な生成物

これらの反応から生成される主な生成物には、さまざまな置換ジヒドロピリド[3,2-d]ピリミジンが含まれ、これらは生物活性を強化することができます .

科学的研究の応用

作用機序

類似の化合物との比較

類似の化合物

独自性

2-(2,4-ジオキソ-3-フェネチル-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)-N-フェニルアセトアミドは、生物活性と特異性を高める独特のフェネチル基とフェニルアセトアミド基によって際立っています。 これらの構造的特徴は、強力な抗がん作用と酵素阻害作用に寄与しています.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and its analogs:

Compound Core Structure Substituents Key Properties/Applications Evidence Source
Target: 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide Pyrido[3,2-d]pyrimidine 3-phenethyl, N-phenylacetamide Hypothesized kinase inhibition or antimicrobial
2-(3-(4-Methoxybenzyl)-2,4-dioxo-...-N-(4-(trifluoromethyl)phenyl)acetamide Pyrido[3,2-d]pyrimidine 3-(4-methoxybenzyl), N-(4-trifluoromethylphenyl) Enhanced metabolic stability due to CF₃ group
2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-...-N-arylacetamide Thieno[2,3-d]pyrimidine Imidazo[1,2-a]pyridine, 5-methyl, variable arylacetamide Antimicrobial activity (Gram-positive bacteria)
N-(3-((2,4-Dioxo-3-propyl-...-phenyl)-2-ph... Thieno[3,2-d]pyrimidine 3-propyl, 2-phenylpropanamide Improved solubility (polar thieno core)
2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo...-N-(2-methylphenyl)acetamide Pyrido[3,2-d]pyrimidine 3-(3,4-dimethoxyphenethyl), N-(2-methylphenyl) Increased hydrophilicity (methoxy groups)
PBPA (SPECT ligand) Benzo[d]oxazol Bis(pyridin-2-ylmethyl)amino, methylphenyl groups Diagnostic imaging (TSPO targeting)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)...acetamide Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, dimethylindazole Kinase inhibition (high selectivity)

Structural and Functional Analysis

  • Core Heterocycle Variations: Pyrido[3,2-d]pyrimidine (target compound): Balances aromaticity and polarity, suitable for dual hydrophobic/hydrophilic interactions . Benzofuro[3,2-d]pyrimidine (): Oxygen atom improves solubility but may reduce CNS penetration due to higher polarity .
  • Substituent Effects :

    • Phenethyl vs. Methoxybenzyl/CF₃ : Phenethyl (target) offers moderate lipophilicity, while 4-methoxybenzyl () and CF₃ () enhance metabolic stability and target affinity, respectively .
    • N-Phenylacetamide vs. N-Aryl Variants : Electron-withdrawing groups (e.g., CF₃ in ) improve binding to kinase ATP pockets, whereas bulky aryl groups () may hinder membrane penetration .
  • Biological Activity: Antimicrobial efficacy is prominent in thieno-pyrimidine derivatives (), likely due to sulfur’s role in disrupting bacterial membranes . Pyrido-pyrimidines (target, ) are theorized to inhibit kinases like CDK or EGFR, leveraging the planar core for ATP-binding site interaction .
  • Synthetic Routes :

    • The target compound likely follows alkylation pathways (e.g., K₂CO₃/KI in DMF, ), whereas complex analogs () require cross-coupling (e.g., Suzuki-Miyaura) .
  • Physicochemical Properties :

    • Solubility : Methoxy and acetamide groups () enhance aqueous solubility vs. CF₃ or propyl chains () .
    • LogP : Target compound’s LogP ~3.2 (estimated) suggests moderate permeability, whereas CF₃-substituted analogs () may exceed LogP 4.0, favoring CNS targets .

Research Findings and Implications

  • Antimicrobial vs. Kinase-Targeted Design: Thieno-pyrimidines () prioritize broad-spectrum activity, while pyrido-pyrimidines (target, ) are optimized for eukaryotic enzyme inhibition .
  • Diagnostic vs. Therapeutic Applications: SPECT ligands () and kinase inhibitors () highlight divergent structural requirements, with the target compound’s simplicity favoring drug development over imaging .
  • Metabolic Considerations : Substituents like 3,4-dimethoxyphenethyl () may reduce CYP450-mediated metabolism compared to unsubstituted phenethyl (target) .

生物活性

The compound 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O4C_{24}H_{22}N_{4}O_{4}, with a molecular weight of approximately 430.5 g/mol. The compound features a pyrido-pyrimidine core structure with various functional groups that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Several derivatives of pyrido-pyrimidine have shown promising results against various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression.

The biological activity is largely attributed to the following mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as CDC25B and PTP1B. For instance, one study reported that related compounds exhibited IC50 values ranging from 3.2 to 23.2 µg/mL against CDC25B and 2.9 to 21.4 µg/mL against PTP1B .
  • Cytotoxicity : The compound demonstrated significant cytotoxic effects on various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer) with IC50 values indicating potent activity .

In Vitro Studies

A series of in vitro studies have shown that compounds similar to 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide possess notable cytotoxicity:

CompoundCell LineIC50 (µg/mL)
2hA5492.86 ± 0.09
2hHCT1163.59 ± 0.07
2hHeLa2.78 ± 0.11

This data suggests that the compound could be a candidate for further development in anticancer therapies.

In Vivo Studies

In vivo studies using xenograft models have demonstrated the potential of these compounds to inhibit tumor growth effectively. For example, one study indicated that a derivative produced approximately 50% tumor volume inhibition when administered at a dose of 10 mg/kg .

Structure-Activity Relationship (SAR)

The structural features of the compound play a crucial role in its biological activity. The presence of the pyrido-pyrimidine core is essential for the anticancer properties observed in various derivatives. Modifications to the phenethyl and acetamide groups can significantly alter potency and selectivity against specific cancer types.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。